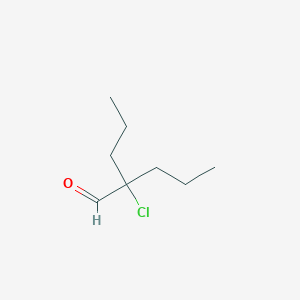
2,7-Dimethyl-4-methylidenenonane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dimethyl-4-methylidenenonane is an organic compound with the molecular formula C12H24 It is a branched hydrocarbon with a unique structure that includes a methylidene group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-4-methylidenenonane can be achieved through several methods. One common approach involves the use of Grignard reagents in a nickel-catalyzed coupling reaction. For example, the coupling of aryl O-carbamates with Grignard reagents can produce 2,7-dimethyl derivatives . Another method involves the use of diethylcarbamoyl chloride in the presence of pyridine and hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dimethyl-4-methylidenenonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes.
Applications De Recherche Scientifique
2,7-Dimethyl-4-methylidenenonane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,7-Dimethyl-4-methylidenenonane involves its interaction with molecular targets and pathways. It can act as a ligand, binding to specific receptors or enzymes, and modulating their activity. The exact pathways depend on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dimethyl-4-octanone: A similar compound with a ketone functional group.
2,8-Dimethyl-4-methylene-nonane: Another branched hydrocarbon with a similar structure.
Uniqueness
2,7-Dimethyl-4-methylidenenonane is unique due to its specific branching and the presence of a methylidene group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
61063-93-2 |
|---|---|
Formule moléculaire |
C12H24 |
Poids moléculaire |
168.32 g/mol |
Nom IUPAC |
2,7-dimethyl-4-methylidenenonane |
InChI |
InChI=1S/C12H24/c1-6-11(4)7-8-12(5)9-10(2)3/h10-11H,5-9H2,1-4H3 |
Clé InChI |
DQMXGYKVHPXWJJ-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCC(=C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperidine, 1-[2-(3-methyl-4-nitro-5-isoxazolyl)ethyl]-](/img/structure/B14600318.png)

![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)

![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)



![Glycine, N-[4-[[[(4-chlorophenyl)amino]carbonyl]amino]benzoyl]-](/img/structure/B14600347.png)
![Hexanoic acid, 6-[(methoxycarbonyl)amino]-3,6-dioxo-, ethyl ester](/img/structure/B14600363.png)


